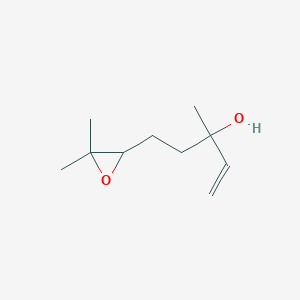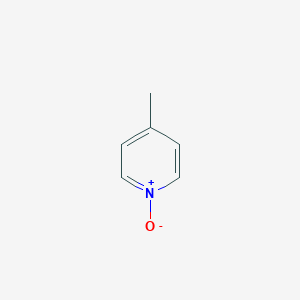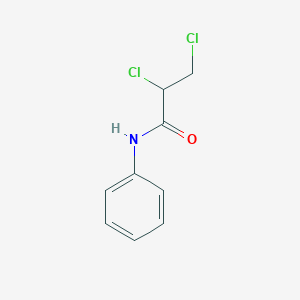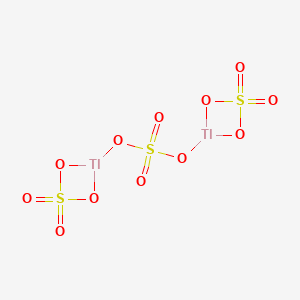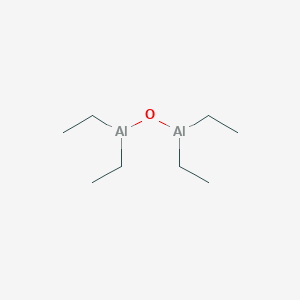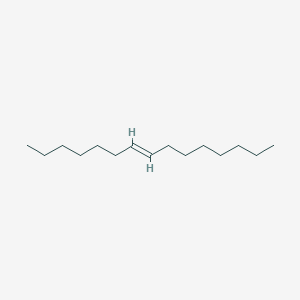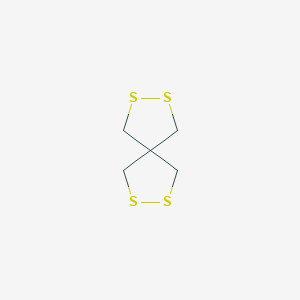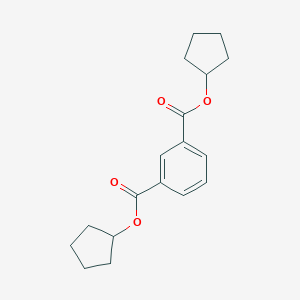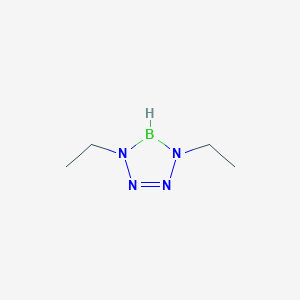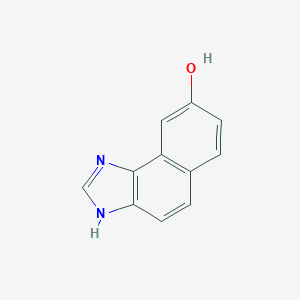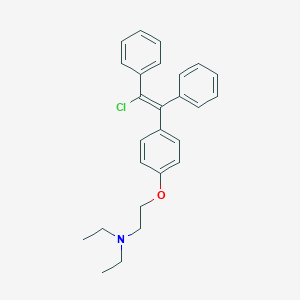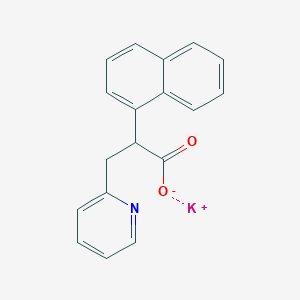
GRAVEXLOHIMHAF-UHFFFAOYSA-M
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium alpha-(2’-pyridyl)methyl-1-naphthaleneacetate is an organic compound with the molecular formula C18H14KNO2 and a molecular weight of 315.4 g/mol. This compound is known for its unique structure, which combines a naphthalene ring with a pyridine moiety, making it a valuable intermediate in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Potassium alpha-(2’-pyridyl)methyl-1-naphthaleneacetate typically involves the reaction of 2-(2’-pyridyl)methyl-1-naphthaleneacetic acid with potassium hydroxide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions to ensure complete conversion to the potassium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques.
化学反応の分析
Types of Reactions: Potassium alpha-(2’-pyridyl)methyl-1-naphthaleneacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene and pyridine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound, depending on the reagents and conditions used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the potassium ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-1-carboxylic acid derivatives, while substitution reactions can produce various substituted naphthalene or pyridine compounds.
科学的研究の応用
Potassium alpha-(2’-pyridyl)methyl-1-naphthaleneacetate has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to certain biological molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Potassium alpha-(2’-pyridyl)methyl-1-naphthaleneacetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing various chemical and biological processes. Its unique structure allows it to participate in a range of reactions, making it a versatile compound in both research and industrial applications.
類似化合物との比較
Methyl 1-naphthaleneacetate: This compound has a similar naphthalene structure but lacks the pyridine moiety.
Ethyl 1-naphthaleneacetate: Similar to methyl 1-naphthaleneacetate but with an ethyl group instead of a methyl group.
1,1’-Binaphthyl-2,2’-disulfonimide: This compound contains a binaphthyl structure with sulfonimide groups.
Uniqueness: Potassium alpha-(2’-pyridyl)methyl-1-naphthaleneacetate is unique due to the presence of both naphthalene and pyridine rings in its structure. This combination imparts distinct chemical properties, making it valuable in various applications where other similar compounds may not be as effective.
特性
CAS番号 |
1092-01-9 |
|---|---|
分子式 |
C18H14KNO2 |
分子量 |
315.4 g/mol |
IUPAC名 |
potassium;2-naphthalen-1-yl-3-pyridin-2-ylpropanoate |
InChI |
InChI=1S/C18H15NO2.K/c20-18(21)17(12-14-8-3-4-11-19-14)16-10-5-7-13-6-1-2-9-15(13)16;/h1-11,17H,12H2,(H,20,21);/q;+1/p-1 |
InChIキー |
GRAVEXLOHIMHAF-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CC3=CC=CC=N3)C(=O)[O-].[K+] |
異性体SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CC3=CC=CC=N3)C(=O)[O-].[K+] |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CC3=CC=CC=N3)C(=O)[O-].[K+] |
同義語 |
α-(1-Naphtyl)-2-pyridinepropionic acid potassium salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



